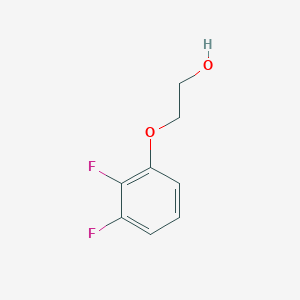

2-(2,3-Difluorophenoxy)-ethanol

Description

This compound belongs to the family of fluorinated phenoxy alcohols, which are characterized by their ether-linked aromatic rings and hydroxyl-terminated alkyl chains. Fluorine substituents on the phenyl ring enhance electronegativity and influence solubility, reactivity, and biological activity.

Properties

Molecular Formula |

C8H8F2O2 |

|---|---|

Molecular Weight |

174.14 g/mol |

IUPAC Name |

2-(2,3-difluorophenoxy)ethanol |

InChI |

InChI=1S/C8H8F2O2/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5H2 |

InChI Key |

ZTLUMUXUEUOKLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical data for 2-(2,3-Difluorophenoxy)-ethanol and related compounds, based on available evidence:

Notes:

- Substituent Position Effects: The position of fluorine atoms on the phenyl ring significantly alters polarity and reactivity. For example, 2-(3,4-difluorophenoxy)aniline exhibits stronger electron-withdrawing effects compared to 2-fluorophenol, enhancing its utility in electrophilic substitution reactions.

- Functional Group Impact: Replacing the hydroxyl group in 2-(2,3-difluorophenoxy)-ethanol with a methoxy group (as in 2-methoxyethanol) reduces hydrogen-bonding capacity, lowering boiling points and altering solvent properties.

Industrial and Research Relevance

- 2-Fluorophenol: Valued in agrochemical synthesis for its role in building herbicidal active ingredients.

- 2-(3,4-Difluorophenoxy)aniline: Critical in developing fluorescent probes for biomedical imaging.

- 2-(2,3-Difluorophenoxy)-ethanol (Inferred): Potential applications include liquid crystal displays (LCDs) or fluorinated polymers, where fluorine enhances thermal stability and chemical resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.